

An In-depth Technical Guide to the Physical and Chemical Properties of Sumatriptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Sumatriptan, a selective serotonin receptor agonist widely used in the treatment of migraine headaches and cluster headaches.[1][2] The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.

Chemical Identity

Sumatriptan is a synthetic compound belonging to the triptan class of drugs.[1][3] It is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine).[1] The drug is typically administered as its succinate salt.[4][5][6][7][8]

Table 1: Chemical Identifiers of Sumatriptan

Identifier	Value
IUPAC Name	1-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-methyl-methanesulfonamide[1]
CAS Number	103628-46-2[1]
Molecular Formula	C14H21N3O2S[1][4]
Molecular Weight	295.40 g/mol [1]
Synonyms	GR-43175, Imitrex, Imigran[1][8][9]

Physicochemical Properties

The physicochemical properties of Sumatriptan are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Data for Sumatriptan and Sumatriptan Succinate

Property	Value	Reference
Physical Description	White to off-white powder[5][6]	[5][6]
Melting Point (Sumatriptan)	169-171 °C	[4][8]
Melting Point (Sumatriptan Succinate)	165-169 °C	[4][8][10]
Solubility (Sumatriptan Succinate in water)	54 mg/mL (at 4°C), 101 mg/mL (at 20°C)	[4][6]
рКа	4.9, 9.5 (basic)	[4]
LogP	0.8 to 0.93	[1][4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of Sumatriptan.

Table 3: Key Spectroscopic Data for Sumatriptan

Spectroscopic Technique	Key Features and Observations
Infrared (IR) Spectroscopy	Characteristic peaks at approximately 1566 cm ⁻¹ (N-H bend of secondary amine), 1708 cm ⁻¹ (C=O of succinic acid salt), and 1341, 1169, 1082 cm ⁻¹ (sulfone group).[11][12]
¹ H Nuclear Magnetic Resonance (¹ H-NMR)	A quantitative ¹ H-NMR method has been developed using maleic acid as an internal standard and D ₂ O as a diluent. The peak at 4.43 ppm is used for the quantification of Sumatriptan succinate.
Mass Spectrometry (MS)	In LC-MS/MS analysis, Sumatriptan is quantified using the transition m/z 296.26 → 251.05 in positive ion mode.[13][14]
UV-Visible Spectroscopy	UV detection for HPLC analysis is typically performed at 227 nm or 282 nm.[15][16]

Mechanism of Action and Signaling Pathway

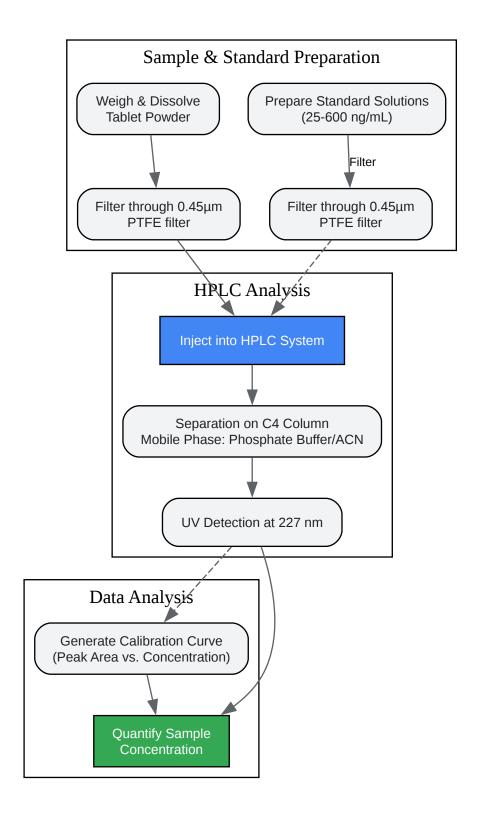
Sumatriptan is a potent and selective agonist for the serotonin 5-HT1B and 5-HT1D receptors. [1][3][4][5] Its therapeutic effect in migraine is attributed to three primary mechanisms:

- Cranial Vasoconstriction: Agonism of 5-HT1B receptors on cranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine attacks.[2][17]
- Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).[1][17]
- Inhibition of Pain Signal Transmission: Sumatriptan may also decrease the activity of the trigeminal nerve, reducing the transmission of pain signals.[1]

Caption: Sumatriptan's dual mechanism of action.

Experimental Protocols

Foundational & Exploratory



Detailed experimental protocols are essential for the accurate and reproducible analysis of Sumatriptan.

This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the quantification of Sumatriptan in pharmaceutical dosage forms.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Thermo Hypersil C4 column (250 mm x 4.6 mm, 5 μm particle size).[15]
- Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate (adjusted to pH 4.0 with orthophosphoric acid) and acetonitrile in a 65:35 (v/v) ratio.[15]
- Flow Rate: 1.0 mL/min.[15]
- Detection: UV detection at 227 nm.[15]
- Standard Solution Preparation: A stock solution of 1.0 mg/mL Sumatriptan succinate is prepared and serially diluted with the mobile phase to create calibration standards ranging from 25 to 600 ng/mL.[15]
- Sample Preparation (Tablets):
 - Weigh and finely powder a representative number of tablets.
 - Accurately weigh a portion of the powder equivalent to a specific amount of Sumatriptan and transfer to a volumetric flask.
 - Add a suitable volume of diluent (e.g., mobile phase), sonicate to dissolve, and then dilute to the mark.
 - Filter the solution through a 0.45-μm PTFE syringe filter before injection.[18]
- Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
 The concentration of Sumatriptan in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sumatriptan Wikipedia [en.wikipedia.org]
- 2. Sumatriptan StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Sumatriptan | C14H21N3O2S | CID 5358 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Sumatriptan Succinate | C18H27N3O6S | CID 59772 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sumatriptan [drugfuture.com]
- 9. ClinPGx [clinpgx.org]
- 10. 462420010 [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uspnf.com [uspnf.com]
- 17. What is the mechanism of Sumatriptan Succinate? [synapse.patsnap.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Sumatriptan]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b192465#physical-and-chemical-properties-of-sumatrol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com